Epicholesterin

Übersicht

Beschreibung

The principal sterol of all higher animals, distributed in body tissues, especially the brain and spinal cord, and in animal fats and oils.

Wissenschaftliche Forschungsanwendungen

Affinität und Spezifität von Cholesterin-Wechselwirkungen:

- Berechnungstechniken helfen, Cholesterinbindungsstellen in Membranproteinen zu identifizieren. Bemerkenswerte Motive umfassen:

Phosphatidylinositol-4,5-Bisphosphat (PI(4,5)P2) und Cholesterin

PI(4,5)P2 und Cholesterin sind essentielle Lipide in Zellmembranen. Hier ist eine kurze Übersicht:

Struktur und Synthese:- Cholesterin:

Zusammenfassend lässt sich sagen, dass das Verständnis dieser Lipid-Protein-Wechselwirkungen unsere prädiktiven Fähigkeiten verbessert und Licht auf physiologische und pathologische Prozesse wirft. Epicholesterin, als ein Sterolanalogon, kann ähnliche Effekte aufweisen, aber weitere Forschung ist erforderlich, um seine einzigartigen Anwendungen zu erforschen . 🌟

Wirkmechanismus

Target of Action

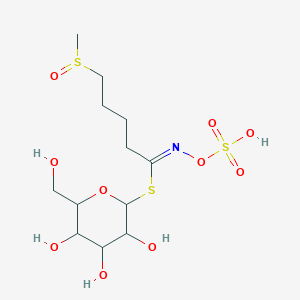

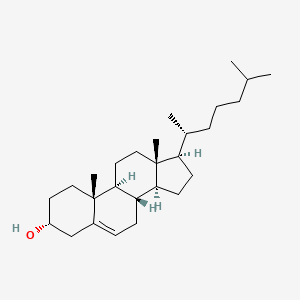

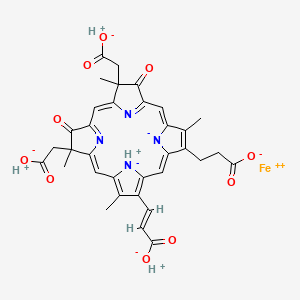

Epicholesterol, an unnatural epimeric form of cholesterol, differs from cholesterol only in the stereochemistry of the C-3 position . It has been found to interact with the cell membrane, specifically with ergosterol-containing membranes . Ergosterol is a sterol found in cell membranes of fungi and protozoa, playing roles similar to cholesterol in animals .

Mode of Action

Epicholesterol’s mode of action is believed to be similar to that of cholesterol, given their structural similarities . Cholesterol has been shown to interact directly with several types of ion channels (nAChR, Kir, BK, TRPV), regulating them through specific sterol-protein interactions . Due to the difference in the orientation of the hydroxyl group, it is unlikely that a protein binding site for cholesterol would also bind epicholesterol .

Biochemical Pathways

Cholesterol plays a key role in maintaining membrane fluidity, thickness, and compartmentalization of lipid domains that constitute scaffolds for multiple signaling platforms . It is also involved in the regulation of ion channels .

Pharmacokinetics

Cholesterol is synthesized de novo in cells and can also be imported via lipoprotein uptake . It is trafficked between organelles via vesicular transport or non-vesicular transport mechanisms involving membrane contact sites .

Result of Action

It is known that cholesterol, to which epicholesterol is structurally similar, can affect the function of various proteins, including g-protein coupled receptors (gpcr) and ion channels . It can also influence membrane trafficking and membrane fusion (SNARE) proteins .

Action Environment

The action of epicholesterol, like that of cholesterol, can be influenced by various environmental factors. For instance, the presence of other lipids in the membrane, the temperature, and the pH can all affect the interaction of epicholesterol with its targets . .

Safety and Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Epicholesterol. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

The future directions of Epicholesterol research could involve further understanding of the factors that determine if these motifs are functional in cholesterol binding. This will allow for enhanced predictive capabilities . Another potential direction could be to explore the idea that the specificity of cholesterol’s effect on Kir channels is dependent on the specific orientation of cholesterol within its putative binding pocket .

Biochemische Analyse

Biochemical Properties

Epicholesterol plays a role in modulating membrane properties and protein functions. It interacts with various enzymes, proteins, and other biomolecules. For instance, epicholesterol can replace cholesterol in the cell membrane, affecting membrane fluidity and organization . It interacts with membrane proteins, including ion channels and receptors, altering their function. The hydroxyl group of epicholesterol protrudes differently compared to cholesterol, leading to variations in binding affinity and specificity with these proteins .

Cellular Effects

Epicholesterol influences various cellular processes, including membrane dynamics, cell signaling, and gene expression. It has been shown to alter the organization of lipid rafts, which are cholesterol-rich microdomains in the cell membrane that play a crucial role in signal transduction . By modifying the composition of these rafts, epicholesterol can impact cell signaling pathways and downstream effects on gene expression and cellular metabolism. Additionally, epicholesterol affects the permeability and fluidity of the cell membrane, influencing the transport of ions and molecules across the membrane .

Molecular Mechanism

At the molecular level, epicholesterol exerts its effects through specific interactions with membrane proteins and lipids. The unique orientation of its hydroxyl group allows it to bind differently to cholesterol-binding motifs in proteins, such as the cholesterol recognition amino acid consensus (CRAC) and the cholesterol recognition/interaction amino acid consensus (CARC) motifs . These interactions can lead to changes in protein conformation and activity, affecting processes such as ion channel function and membrane fusion . Epicholesterol can also modulate enzyme activity by altering the lipid environment in which these enzymes operate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of epicholesterol can change over time due to its stability and degradation. Studies have shown that epicholesterol can be efficiently incorporated into cell membranes, replacing native cholesterol . Over time, the presence of epicholesterol can lead to alterations in membrane properties and protein functions. Long-term studies have indicated that epicholesterol can affect cellular functions such as proliferation and differentiation, although these effects may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of epicholesterol in animal models vary with dosage. At low doses, epicholesterol can mimic some of the beneficial effects of cholesterol, such as maintaining membrane integrity and supporting cell signaling . At higher doses, epicholesterol can lead to adverse effects, including toxicity and disruption of cellular functions . Threshold effects have been observed, where a certain concentration of epicholesterol is required to elicit significant changes in cellular and physiological processes .

Metabolic Pathways

Epicholesterol is involved in metabolic pathways similar to those of cholesterol. It can be metabolized by enzymes such as cytochrome P450s, which are involved in the oxidation and degradation of sterols . The presence of epicholesterol can affect metabolic flux and the levels of metabolites in these pathways. For example, epicholesterol can influence the synthesis and degradation of other sterols and lipids, impacting overall lipid homeostasis .

Transport and Distribution

Within cells and tissues, epicholesterol is transported and distributed similarly to cholesterol. It can be incorporated into lipoproteins and transported through the bloodstream to various tissues . Epicholesterol interacts with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . Its distribution within cells can affect its localization and accumulation, influencing cellular functions and processes .

Subcellular Localization

Epicholesterol is primarily localized in the cell membrane, where it integrates into lipid bilayers and affects membrane properties . It can also be found in other subcellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it may influence the synthesis and trafficking of lipids and proteins . The specific localization of epicholesterol within these compartments can affect its activity and function, including its interactions with other biomolecules and its role in cellular processes .

Eigenschaften

IUPAC Name |

(3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3/t19-,21-,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYWMOMLDIMFJA-VEIPTCAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415281 | |

| Record name | Cholest-5-en-3alpha-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474-77-1 | |

| Record name | Epicholesterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-5-en-3alpha-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPICHOLESTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MP3S3KD84I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-[[(2R,3R,4R)-2-amino-4-hydroxy-4-(5-hydroxy-2-pyridinyl)-3-methyl-1-oxobutyl]amino]-2-[(2S,3R,4S,5S)-5-(2,4-dioxo-1-pyrimidinyl)-3,4-dihydroxy-2-oxolanyl]acetic acid](/img/structure/B1239545.png)

![2-Amino-3-(5-oxobenzo[a]phenoxazin-10-yl)propanoic acid;nitric acid](/img/structure/B1239547.png)

![[(2r,3s,4r,5r)-5-[4-Aminocarbonyl-5-[(E)-[[(2r,3r,4s,5r)-3,4-Bis(Oxidanyl)-5-(Phosphonooxymethyl)oxolan-2-Yl]amino]methylideneamino]imidazol-1-Yl]-3,4-Bis(Oxidanyl)oxolan-2-Yl]methyl Dihydrogen Phosphate](/img/structure/B1239550.png)

![methyl 5-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B1239561.png)